Ethyl 4-bromobenzoate

Descripción

Significance of Aryl Halides as Synthetic Intermediates

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.meiitk.ac.in This structural feature renders them highly valuable as synthetic intermediates. fiveable.meiitk.ac.inlibretexts.org The carbon-halogen bond in aryl halides, particularly aryl bromides and iodides, is a key functional group that can be readily transformed through a variety of cross-coupling reactions. fiveable.me This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the assembly of more complex molecular architectures. fiveable.menumberanalytics.com Consequently, aryl halides serve as foundational building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. fiveable.meiitk.ac.innumberanalytics.com Their stability and versatile reactivity make them indispensable tools for synthetic chemists. fiveable.me

Role of Benzoate (B1203000) Esters in Organic Synthesis and Functional Material Design

Benzoate esters are a class of organic compounds derived from benzoic acid. They are characterized by a benzene (B151609) ring attached to an ester functional group. In organic synthesis, benzoate esters are frequently employed as protecting groups for carboxylic acids or as precursors to other functional groups. ontosight.ai Their utility extends to the design of functional materials, where the rigid aromatic core of the benzoate moiety can be incorporated into larger structures to impart specific properties. For instance, the presence of a benzoate group can influence the liquid crystalline behavior, thermal stability, and photophysical properties of a material. This makes them valuable components in the development of liquid crystals, polymers, and other advanced materials. numberanalytics.com

Positioning of Ethyl 4-bromobenzoate (B14158574) within the Landscape of Halogenated Esters

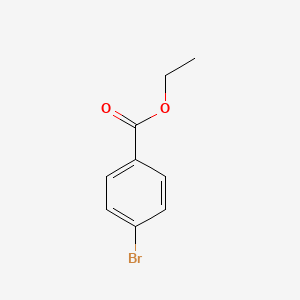

Ethyl 4-bromobenzoate is a bifunctional molecule that incorporates both an aryl halide (specifically, a bromine atom on a benzene ring) and a benzoate ester (the ethyl ester of benzoic acid). ontosight.aiguidechem.com This unique combination of functional groups positions it as a highly versatile and valuable building block in organic synthesis. ontosight.aiguidechem.com The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, allowing for the introduction of various substituents at the para position of the benzene ring. ontosight.ai Simultaneously, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or undergo other transformations. guidechem.com This dual reactivity makes this compound a key intermediate in the synthesis of a diverse range of target molecules, including pharmaceuticals, agrochemicals, and materials with specific functionalities. ontosight.aiguidechem.com

Historical Context and Evolution of Synthetic Strategies Involving Aryl Bromides

The use of aryl bromides in synthesis has a rich history, with early methods often relying on harsh reaction conditions. However, the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized their application. The development of palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, provided mild and efficient methods for forming new bonds at the site of the bromine atom. These advancements have made aryl bromides, including this compound, readily accessible and highly sought-after starting materials for the construction of complex organic molecules. Continuous research in this area focuses on developing even more efficient, selective, and environmentally benign catalytic systems for the transformation of aryl bromides.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ ontosight.ai |

| Molecular Weight | 229.07 g/mol sigmaaldrich.com |

| IUPAC Name | This compound cymitquimica.com |

| CAS Number | 5798-75-4 guidechem.comcymitquimica.com |

| Appearance | Clear colorless to yellow liquid chemicalbook.com |

| Melting Point | Not applicable (liquid at room temperature) |

| Boiling Point | 131 °C at 14 mmHg chemicalbook.com |

| Density | 1.403 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index (n20/D) | 1.544 sigmaaldrich.com |

| Solubility | Sparingly soluble in water guidechem.com, moderately soluble in organic solvents like ethanol (B145695) and ether. cymitquimica.com |

Spectral Data:

¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed around 8.0-7.6 ppm (aromatic protons) and 4.4-4.3 ppm (methylene protons of the ethyl group), and 1.4-1.3 ppm (methyl protons of the ethyl group).

¹³C NMR (CDCl₃): Characteristic peaks appear in the aromatic region (around 131-128 ppm), for the carbonyl carbon (around 165 ppm), the methylene (B1212753) carbon (around 61 ppm), and the methyl carbon (around 14 ppm).

Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretch (around 1270 cm⁻¹), and C-Br stretch (in the fingerprint region).

Synthesis and Manufacturing Processes

Fischer Esterification of 4-bromobenzoic acid and Ethanol

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-bromobenzoic acid with ethanol. ontosight.ai This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of ethanol is often used, or the water formed during the reaction is removed.

Alternative Synthetic Routes

While Fischer esterification is the predominant method, other synthetic strategies can be employed to produce this compound. These include:

Reaction of 4-bromobenzoyl chloride with ethanol: This method involves the conversion of 4-bromobenzoic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride or oxalyl chloride. The resulting 4-bromobenzoyl chloride is then reacted with ethanol, usually in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Transesterification: In some cases, another ester of 4-bromobenzoic acid (e.g., mthis compound) can be converted to this compound by reacting it with an excess of ethanol in the presence of an acid or base catalyst.

Chemical Reactivity and Major Reaction Types

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This compound readily participates in Suzuki-Miyaura coupling reactions with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming a new carbon-carbon bond at the 4-position of the benzene ring, leading to the synthesis of biaryl compounds and other substituted aromatics. smolecule.com For instance, the reaction of this compound with a suitable boronic acid can yield precursors for pharmaceuticals and liquid crystals. researchgate.netrsc.org

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene. researchgate.netnih.gov This reaction results in the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, typically leading to the formation of a substituted styrene (B11656) derivative. nih.gov The Heck reaction is a versatile method for the synthesis of complex olefins and has been applied in the production of various fine chemicals. researchgate.net

Sonogashira Coupling

In the Sonogashira coupling, this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netorganic-chemistry.org This reaction provides a direct route to the synthesis of aryl-substituted alkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a base. mpg.de This reaction is a highly efficient method for the synthesis of N-arylated compounds, which are prevalent in many biologically active molecules and functional materials.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organotin compound in the presence of a palladium catalyst. nih.govnumberanalytics.com This reaction is a versatile method for forming carbon-carbon bonds and is known for its tolerance of a wide range of functional groups. nih.govgifu-pu.ac.jp

Nucleophilic Aromatic Substitution

While aryl halides are generally less reactive towards nucleophilic attack than alkyl halides, under certain conditions, the bromine atom of this compound can be displaced by a nucleophile. libretexts.org This is particularly true when the aromatic ring is activated by electron-withdrawing groups. libretexts.org Although the ester group is not a strong activating group, nucleophilic aromatic substitution can be achieved with strong nucleophiles or under forcing conditions.

Reduction of the Ester Group

The ethyl ester group in this compound can be reduced to the corresponding primary alcohol, (4-bromophenyl)methanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). Alternatively, under controlled conditions with specific reducing agents like potassium diisobutyl-t-butoxyaluminum hydride (PDBBA), the ester can be partially reduced to the corresponding aldehyde. sigmaaldrich.comcymitquimica.comchemicalbook.com This transformation provides another avenue for functional group manipulation and the synthesis of different derivatives.

Applications in Organic Synthesis

Precursor in the Synthesis of Pharmaceuticals

This compound is a valuable starting material in the synthesis of various pharmaceutical compounds. iitk.ac.inontosight.aiguidechem.com The ability to introduce diverse functionalities through cross-coupling reactions at the bromine position allows for the construction of complex molecular scaffolds found in many drugs. enamine.net For example, it can serve as a key intermediate in the synthesis of anti-inflammatory agents, anticancer drugs, and other biologically active molecules.

Intermediate in the Synthesis of Agrochemicals

The structural motifs accessible from this compound are also relevant in the agrochemical industry. iitk.ac.inontosight.aiguidechem.com It is used as an intermediate in the preparation of herbicides, insecticides, and fungicides. libretexts.org The introduction of specific substituents onto the aromatic ring can lead to compounds with desired pesticidal activities.

Building Block for Liquid Crystals

The rigid rod-like structure of the 4-substituted benzoate core makes this compound an important building block in the synthesis of liquid crystals. numberanalytics.comlookchem.com By introducing long alkyl chains or other mesogenic groups through cross-coupling reactions, molecules with specific liquid crystalline properties can be designed and synthesized. These materials find applications in display technologies and other advanced optical devices.

Role in Materials Science

Synthesis of Polymers and Functional Materials

The versatility of this compound extends to the field of materials science, where it is used in the synthesis of polymers and other functional materials. numberanalytics.com The ability to incorporate the 4-bromobenzoate unit into polymer chains through polymerization of appropriately functionalized derivatives allows for the creation of materials with tailored properties, such as high thermal stability, specific optical characteristics, or enhanced mechanical strength. Furthermore, its derivatives are investigated for their potential use in various advanced materials. smolecule.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIAFENWXIQIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064005 | |

| Record name | Benzoic acid, 4-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5798-75-4 | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5798-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-BROMOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58G35541Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 4 Bromobenzoate and Its Derivatives

Classical Esterification Routes to Ethyl 4-bromobenzoate (B14158574)

The most common methods for synthesizing Ethyl 4-bromobenzoate involve the direct esterification of 4-bromobenzoic acid with ethanol (B145695). Two classical and widely used protocols are the Fischer-Speier esterification and the thionyl chloride-mediated esterification.

Fischer Esterification Variants for 4-bromobenzoic Acid Conversion

Fischer-Speier esterification is a well-established method for producing esters from carboxylic acids and alcohols, using a strong acid as a catalyst. masterorganicchemistry.combyjus.com In the case of this compound, 4-bromobenzoic acid is reacted with an excess of ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, either the water produced during the reaction is removed (e.g., by azeotropic distillation) or an excess of the alcohol is used. organic-chemistry.orgchemistrysteps.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.combyjus.com

Nucleophilic attack by the alcohol: The alcohol molecule attacks the activated carbonyl carbon. numberanalytics.com

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: A molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product. masterorganicchemistry.com

The reaction is typically carried out under reflux conditions, with the temperature determined by the boiling point of the alcohol solvent. operachem.com Optimal temperatures for Fischer esterification generally range from 50°C to 100°C. numberanalytics.com

Table 1: Reaction Parameters for Fischer Esterification of 4-bromobenzoic Acid

| Parameter | Condition | Rationale |

| Reactants | 4-bromobenzoic acid, Ethanol | Starting materials for the desired ester. |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | To protonate the carboxylic acid and increase its reactivity. organic-chemistry.org |

| Temperature | Reflux (typically 65°C with methanol) | To increase the reaction rate. operachem.com |

| Reaction Time | Varies, monitored until completion | To ensure maximum conversion to the ester. |

| Work-up | Extraction and washing | To isolate and purify the ester from the reaction mixture. operachem.com |

Thionyl Chloride Mediated Esterification Protocols

An alternative and often more efficient method for preparing esters from carboxylic acids is through the use of thionyl chloride (SOCl₂). libretexts.org This method first converts the carboxylic acid into a more reactive acyl chloride intermediate. The subsequent reaction of this acyl chloride with an alcohol readily produces the desired ester. libretexts.org

For the synthesis of this compound, 4-bromobenzoic acid is first treated with thionyl chloride, often in an inert solvent like dichloromethane (B109758) and sometimes with a catalytic amount of N,N-dimethylformamide (DMF), to form 4-bromobenzoyl chloride. prepchem.com This intermediate is then reacted with ethanol to yield this compound. google.com A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com To neutralize the generated HCl, a base such as pyridine (B92270) or triethylamine (B128534) is often added. numberanalytics.com

Table 2: Two-Step Synthesis of this compound via Thionyl Chloride

| Step | Reactants | Reagents | Product |

| 1 | 4-bromobenzoic acid | Thionyl chloride (SOCl₂) | 4-bromobenzoyl chloride |

| 2 | 4-bromobenzoyl chloride | Ethanol | This compound |

This protocol is particularly useful when dealing with carboxylic acids that are sensitive to the strong acidic conditions of Fischer esterification. smolecule.com

Advanced and Green Synthetic Approaches for this compound

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Electrochemical synthesis has emerged as a promising "green" alternative for various organic transformations, including the synthesis of aryl halides like this compound.

Electrochemical Synthesis Pathways for Halogenation of Diazonium Salts

The electrochemical Sandmeyer reaction provides a modern approach to the synthesis of aryl halides. rsc.orgpku.edu.cn This method involves the electrochemical reduction of an aryl diazonium salt, which can be generated from the corresponding aniline (B41778). For the synthesis of this compound, this would start from an aniline derivative. The key to this process is the controlled generation of an aryl radical intermediate. rsc.orgrsc.org

The core of the electrochemical Sandmeyer reaction is the single-electron reduction of the diazonium salt at the cathode. rsc.orgnptel.ac.in This reduction generates a highly reactive aryl radical and nitrogen gas. rsc.orgnptel.ac.in This aryl radical can then be trapped by a halogen source present in the reaction mixture. rsc.org

Several challenges can arise in this process, including the potential for a two-electron reduction leading to an aryl anion, which can be protonated to an undesired reduction product. rsc.org Additionally, the aryl radical can react with other species in the mixture, leading to byproducts like biaryls (Gomberg–Bachmann reaction). rsc.org Careful control of the electric current and judicious selection of the halogenation reagent are crucial to favor the desired halogenation pathway. rsc.org In situ electron paramagnetic resonance (EPR) studies have been used to confirm the generation of the aryl radical intermediate. rsc.orgpku.edu.cn

The choice of solvent and electrolyte is critical for the success of electrochemical reactions. acs.orgchinesechemsoc.org These components influence the solubility of the reactants, the conductivity of the solution, and can even participate in the reaction. acs.orgchinesechemsoc.org

In the electrochemical synthesis of this compound from its corresponding diazonium salt, various solvent systems have been investigated. While acetonitrile (B52724) and DMF were initially tested, a mixed solvent system of methanol (B129727) (MeOH) and DMF was found to provide higher yields of the desired product. rsc.orgpku.edu.cn The electrolyte, such as n-Bu₄NClO₄, is essential for carrying the current. rsc.org The choice of cathode material can also impact the reaction's efficiency, with inexpensive graphite (B72142) being a viable alternative to platinum for large-scale synthesis. rsc.orgpku.edu.cn

Table 3: Optimization of Electrochemical Bromination of an Aryl Diazonium Salt

| Entry | Solvent | Electrolyte | Current (mA) | Yield of this compound (GC) |

| 1 | Acetonitrile | n-Bu₄NClO₄ | 10 | Low |

| 2 | DMF | n-Bu₄NClO₄ | 10 | Low |

| 3 | MeOH/DMF (1:1) | n-Bu₄NClO₄ | 10 | Improved |

| 4 | MeOH/DMF (5:1) | n-Bu₄NClO₄ | 10 | Optimized |

| Data adapted from studies on the electrochemical Sandmeyer reaction. rsc.orgpku.edu.cn |

This electrochemical approach offers a promising, metal-free, and sustainable route for the synthesis of this compound and other aryl halides, avoiding the use of potentially hazardous reagents often employed in classical methods. rsc.orgrsc.org

Palladium-Catalyzed Synthesis of Substituted Benzoates

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively employed in the synthesis of substituted benzoates. These methods often utilize aryl halides, such as this compound, as starting materials.

One prominent example is the Suzuki coupling reaction. In a study focused on the synthesis of diarylethene derivatives, this compound was coupled with a diarylethene boronic ester in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium carbonate as a base. mdpi.com This reaction, conducted in a tetrahydrofuran (B95107) (THF) and water solvent system under reflux conditions, successfully introduced benzoate (B1203000) functional groups onto the diarylethene core. mdpi.com

Similarly, palladium catalysis facilitates the arylation of various heterocyclic compounds using this compound. For instance, the C5-arylation of ethyl 1-methylpyrazole-4-carboxylate with this compound has been achieved in good yield. academie-sciences.fr Another example involves the palladium-catalyzed direct 2-arylation of oxazole (B20620) derivatives with aryl bromides, including mthis compound, although longer reaction times were necessary for this substrate. researchgate.net

The versatility of palladium catalysis is further demonstrated in carbonylative synthesis. An efficient palladium-catalyzed carbonylation of aryl bromides has been developed for the synthesis of benzyl (B1604629) benzoates, showcasing the broad applicability of these catalysts in constructing complex ester functionalities. researchgate.netresearchgate.net These examples underscore the importance of palladium-catalyzed methods in the synthesis of a diverse range of substituted benzoates, starting from readily available aryl halides like this compound.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow chemistry, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. kewaunee.in This methodology involves the continuous pumping of reactants through a reactor, providing precise control over reaction parameters and enabling reactions that may be challenging in batch systems. kewaunee.in

Continuous Flow Reactor Design and Optimization for Photochemical Reactions

The design and optimization of continuous flow reactors are critical for harnessing the full potential of photochemical reactions. ucd.ie Many reactor designs consist of tubing, often made of fluorinated ethylene (B1197577) propylene (B89431) (FEP), wrapped around a light source. ucd.iethieme-connect.de The choice of reactor material, such as Pyrex or Vycor, and the diameter of the tubing can be tailored to optimize the transmission of specific UV wavelengths required for a given reaction. thieme-connect.de

For instance, a photo-flow reactor constructed from FEP tubing with an internal diameter of 1.0 mm has been used in conjunction with an 8 W LED lamp emitting at 254 nm. nih.gov The narrow channels of such reactors enhance the efficiency and selectivity of photochemical reactions by improving photon utilization. nih.govunits.it In some cases, static mixing elements are incorporated to induce turbulence and ensure the suspension of solid reagents, even at low flow rates. units.it

The scalability of photochemical reactions is a significant advantage of flow chemistry. ucd.ie By increasing the reactor volume or by "numbering up" (running multiple reactors in parallel), the throughput of a reaction can be substantially increased. ucd.ie For example, a reaction that produced approximately 180 mg/hr in a smaller reactor was scaled up to 1.92 g/hr by increasing the reactor volume and running three reactors in parallel. ucd.ie Even more impressively, kilogram-scale production has been achieved with throughputs of 1.2 kg/day using a 100 mL continuous stirred tank reactor (CSTR) equipped with a high-intensity laser. nih.gov

Advantages of Flow Synthesis for Reproducibility and Scale-Up

Flow chemistry offers several key advantages over traditional batch methods, particularly in terms of reproducibility and scalability. kewaunee.inmt.comgalchimia.com The precise control over reaction parameters such as temperature, pressure, mixing, and residence time leads to more consistent product quality and yields. kewaunee.inmt.comnumberanalytics.com This enhanced control minimizes the formation of byproducts and impurities. galchimia.com

One of the most significant benefits of flow chemistry is the ease of scaling up reactions. labunlimited.com For moderate scale-up, simply running the reaction for a longer duration can produce a larger quantity of product. labunlimited.com For larger scale-ups, the high surface-area-to-volume ratio in flow reactors facilitates efficient heat transfer, and the use of static mixers ensures rapid and reproducible mixing. galchimia.comlabunlimited.com This contrasts with batch reactors, where scaling up can be problematic due to challenges in maintaining consistent mixing and temperature control. galchimia.com The ability to seamlessly transition from laboratory-scale synthesis to industrial production without extensive re-optimization is a major driver for the adoption of flow chemistry in the pharmaceutical and fine chemical industries. kewaunee.inmt.comnumberanalytics.com

Derivatization Strategies from this compound

This compound is a versatile starting material for the synthesis of a variety of derivatives. One of the most important transformations is its reduction to form aldehydes, which are themselves valuable synthetic intermediates.

Reduction Reactions to Aldehydes using Hydride Reagents

The reduction of esters to aldehydes is a fundamental transformation in organic synthesis. researcher.life While strong reducing agents like lithium aluminum hydride (LiAlH4) typically reduce esters all the way to primary alcohols, more controlled reductions can be achieved using specific hydride reagents. chemistrysteps.commasterorganicchemistry.comharvard.edu

A common reagent for this partial reduction is diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comresearchgate.netmasterorganicchemistry.com This reagent can effectively reduce esters to aldehydes, particularly when the reaction is carried out at low temperatures, such as -78 °C. chemistrysteps.com The mechanism involves the coordination of the carbonyl oxygen to the aluminum center, which activates the carbonyl group for hydride attack, leading to a hemiacetal intermediate that is subsequently hydrolyzed to the aldehyde. chemistrysteps.com

Potassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA) mediated Reductions

A notable advancement in the selective reduction of esters is the use of potassium diisobutyl-t-butoxyaluminum hydride (PDBBA). researcher.lifekoreascience.kr This reagent is easily prepared by reacting diisobutylaluminum hydride (DIBALH) with potassium t-butoxide. researcher.lifekoreascience.kr PDBBA has been shown to be an effective reagent for the reduction of this compound to the corresponding aldehyde at 0°C. chemicalbook.comsigmaaldrich.com

Studies have demonstrated that PDBBA can efficiently reduce both aromatic and aliphatic esters to aldehydes in very good yields. researcher.lifekoreascience.kr For example, the reduction of ethyl benzoate using PDBBA at 0°C for 24 hours resulted in an 89% yield of benzaldehyde. koreascience.kr A key advantage of PDBBA is its chemoselectivity. It has been found that PDBBA does not reduce nitriles under the same conditions, allowing for the selective reduction of esters in the presence of nitrile functional groups. researcher.lifekoreascience.krdaneshyari.com This makes PDBBA a valuable alternative to other reducing agents, offering the benefit of milder reaction temperatures compared to the very low temperatures often required for DIBAL-H reductions. koreascience.kr

The table below summarizes the reduction of various esters to their corresponding aldehydes using PDBBA, highlighting the reaction conditions and yields.

| Entry | Ester | Hydride (eq) | Time (h) | Aldehyde Yield (%) |

| 1 | Ethyl benzoate | 1.5 | 24 | 89 |

| 2 | Isopropyl benzoate | 1.5 | 48 | 95 |

| 3 | Ethyl caproate | 1.5 | 48 | 88 |

| 4 | Isopropyl caproate | 1.5 | 48 | 84 |

| 5 | Ethyl undecanoate | 1.5 | 48 | 90 |

| 6 | Ethyl cyclohexanecarboxylate | 1.5 | 48 | 78 |

| Data sourced from a study on the chemoselective reduction of esters. koreascience.kr |

An in-depth examination of the synthetic routes for the functionalization of this compound reveals a variety of sophisticated chemical transformations. These methodologies are pivotal for introducing diverse functional groups, thereby creating a wide array of derivatives. This article focuses on specific bromination, cyanation, and amination reactions that utilize this versatile chemical intermediate.

2 Bromination Reactions for Further Functionalization

Further functionalization of precursors to this compound and its analogues often involves targeted bromination reactions. These processes, typically proceeding through radical mechanisms, allow for the selective introduction of bromine atoms, which serve as handles for subsequent synthetic modifications.

1 Selective Bromination of Methyl Group on Ethyl 4-bromo-3-methylbenzoate Precursors

The synthesis of derivatives such as ethyl 4-bromo-3-(bromomethyl)benzoate relies on the selective bromination of a methyl group on a precursor molecule, for instance, ethyl 4-bromo-3-methylbenzoate. This transformation is a benzylic bromination, which targets the C-H bonds of the methyl group attached to the benzene (B151609) ring. These benzylic C-H bonds are weaker and more susceptible to radical cleavage than the C-H bonds on the aromatic ring itself, due to the resonance stabilization of the resulting benzyl radical. rsc.org

A common and effective method for this selective bromination is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator. Current time information in Bangalore, IN. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Current time information in Bangalore, IN.google.com Precise temperature control is crucial to ensure selectivity and prevent over-bromination, with temperatures often maintained in the range of 40–80°C. Current time information in Bangalore, IN.nih.gov For example, the bromination of 3,5-dimethyltoluene to yield 3,5-bis(bromomethyl)toluene is optimized by maintaining a temperature of 70–75°C, which balances the reaction rate and selectivity. nih.gov

2 Radical Initiation in Bromomethylation Processes (e.g., NBS, Br₂)

The bromomethylation of toluene (B28343) derivatives is a classic example of a free-radical chain reaction. The process requires an initiation step to generate the initial bromine radicals. rsc.orgnih.gov This can be achieved through thermal or photochemical means. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide, which decompose upon heating to produce radicals. Current time information in Bangalore, IN. Alternatively, UV light can be used to initiate the reaction. nih.gov

The mechanism proceeds as follows:

Initiation: The radical initiator (e.g., AIBN) decomposes, or UV light provides the energy to homolytically cleave the Br-Br bond in Br₂ or the N-Br bond in NBS, generating a small number of bromine radicals. rsc.orgnih.gov

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr). rsc.orgnih.gov This benzyl radical then reacts with a molecule of Br₂ or NBS to form the bromomethylated product and a new bromine radical, which continues the chain. nih.gov

Termination: The reaction concludes when radicals are consumed through recombination events. nih.gov

The use of N-Bromosuccinimide (NBS) is particularly advantageous as it maintains a low, constant concentration of molecular bromine (Br₂) throughout the reaction. The HBr generated during the propagation step reacts with NBS to produce Br₂. rsc.org This controlled release of bromine favors the desired radical substitution pathway over competing electrophilic addition reactions to the aromatic ring. rsc.org

| Parameter | Condition/Reagent | Purpose | Source |

| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂) | Provides the bromine atom for substitution. NBS is preferred for maintaining low Br₂ concentration. | rsc.orgCurrent time information in Bangalore, IN.google.com |

| Initiator | AIBN, Benzoyl Peroxide, UV light | Generates initial radicals to start the chain reaction. | Current time information in Bangalore, IN.nih.gov |

| Solvent | Carbon Tetrachloride (CCl₄), Cyclohexane, Dichloromethane (DCM) | Non-polar solvents stabilize radical intermediates and provide a suitable reaction medium. | Current time information in Bangalore, IN.google.comnih.gov |

| Temperature | 40 - 80°C | Balances reaction rate with selectivity, minimizing side reactions like over-bromination. | Current time information in Bangalore, IN.nih.gov |

3 Cyanation Reactions for Nitrile Formation

The conversion of the bromo-substituent on this compound to a nitrile (cyano) group is a valuable transformation, as nitriles are precursors to a variety of functional groups, including carboxylic acids, amines, and amides. mpg.de

1 Copper-mediated Cyano-substitution Strategies

Copper-mediated cyanation reactions represent a classical and effective method for converting aryl halides to aryl nitriles. These methods, including the Rosenmund-von Braun reaction, offer an alternative to palladium-catalyzed approaches. mpg.de A key advantage of using copper mediators is their lower toxicity compared to palladium. nih.gov

Various copper reagents and cyanide sources can be employed for this transformation. The reaction typically involves a copper(I) salt, most commonly CuCN, often in a high-boiling polar solvent like DMF, NMP, or DMSO. nih.gov The scope of these reactions is broad, tolerating a range of functional groups on the aromatic ring. Aryl bromides and iodides are suitable substrates for these transformations. nih.govnih.gov

Modern advancements have led to the development of catalytic systems that use alternative and safer cyanide sources. For instance, a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and DMF can serve as the cyanide source in a copper-mediated reaction, providing a practical and safer route to aryl nitriles from aryl halides. mpg.de Other protocols have utilized malononitrile (B47326) as a cyanide donor in the presence of a copper catalyst like Cu(OAc)₂. orgsyn.org Ligands, such as 1,10-phenanthroline, can be used to stabilize the copper species and accelerate the reaction, sometimes enabling the transformation to occur under milder conditions. nih.govnih.gov

| Catalyst/Mediator | Cyanide Source | Typical Conditions | Key Features | Source |

| Cu(I) salts (e.g., CuCN) | CuCN, KCN, NaCN | High temperatures, polar aprotic solvents (DMF, NMP) | Classic Rosenmund-von Braun reaction; effective for aryl bromides. | mpg.de |

| Cu(OAc)₂ / TMEDA | (NH₄)HCO₃ and DMF | 150°C | Palladium-free method using a safe, in-situ generated cyanide source. | mpg.denih.gov |

| Cu(I)-phenanthroline complex | [¹¹C]cyanide | Room temperature, 5 min | Rapid radiocyanation via aryl radical intermediates. | nih.gov |

| Cu(OAc)₂ / phenanthroline | Malononitrile | 120°C, DMF, t-BuONa (base) | Utilizes an organic dinitrile as the cyano group source. | orgsyn.org |

4 Amination and Amidation Reactions for Nitrogen-containing Compounds

The introduction of nitrogen-containing functional groups, such as amines and amides, onto the aromatic ring of this compound is frequently accomplished through palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency and broad substrate scope.

1 Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, is a powerful tool for forming aryl-nitrogen bonds. wikipedia.org The reaction facilitates the coupling of aryl halides, including this compound, with a wide range of nitrogen nucleophiles, such as primary and secondary amines, and even ammonia (B1221849). nih.govwikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. whiterose.ac.uk The choice of ligand is critical for the success of the reaction. Sterically hindered biarylphosphine ligands, such as XPhos and CyPF-t-Bu, have proven to be highly effective in promoting these couplings, allowing for reactions with a broad range of substrates under relatively mild conditions. nih.govrsc.org

For example, this compound can be coupled with ammonia using a catalyst system generated from Pd[P(o-tol)₃]₂ and the ligand CyPF-t-Bu. This reaction, conducted in a dioxane solution with K₃PO₄ as the base, yields the primary arylamine (ethyl 4-aminobenzoate) in high yield (94%) with a catalyst loading of just 0.5 mol%. nih.gov Similarly, the coupling of this compound with p-nitroaniline has been achieved using a palladium pre-catalyst in an aqueous micellar system at room temperature, demonstrating the evolution towards more sustainable and milder reaction conditions. rsc.org

| Amine | Pd-Catalyst/Ligand | Base | Conditions | Product | Yield | Source |

| Ammonia | Pd[P(o-tol)₃]₂ / CyPF-t-Bu | K₃PO₄ | Dioxane, 80°C | Ethyl 4-aminobenzoate | 94% | nih.gov |

| Pyrrolidine | Nickel(II) bromide / CN-OA-m (photocatalyst) | - | DMAc, Blue light irradiation | Ethyl 4-(pyrrolidin-1-yl)benzoate | 94% | mpg.de |

| p-Nitroaniline | [t-BuXPhos(Pd-π-cinnamyl)]OTf | K₃PO₄ | Water (TPGS-750-M), rt | Ethyl 4-((4-nitrophenyl)amino)benzoate | 92% | rsc.org |

| Diphenylsilylamine | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ / CsF | scCO₂ | N-silylated triarylamine | 89% | rsc.org |

C-C Coupling Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a versatile substrate for such transformations.

Palladium-catalyzed cross-coupling reactions involving organozinc reagents (Negishi coupling) are a powerful tool for constructing C-C bonds. uni-muenchen.de this compound can be coupled with various organozinc reagents generated in situ from the corresponding organic halides and zinc metal. sigmaaldrich.com For instance, the reaction of this compound with substituted benzyl chlorides in the presence of zinc dust and a palladium catalyst yields diarylmethanes. sigmaaldrich.com

The presence of lithium salts can be crucial for the success of these reactions. For example, an arylzinc reagent prepared from this compound and zinc powder with cobalt(II) bromide as an additive showed no coupling in the absence of lithium chloride. However, the addition of lithium chloride dramatically accelerated the reaction. kyoto-u.ac.jp

Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a significant alternative to traditional cross-coupling methods, offering the advantage of directly coupling two different electrophiles. nih.govnih.gov this compound is frequently used as a model aryl bromide substrate in the development of these methodologies. nih.govacs.orgnih.gov

A typical XEC reaction involves the coupling of an aryl bromide, like this compound, with another electrophile, such as a heteroaryl chloride or an alkyl bromide, using a nickel catalyst and a reducing agent like zinc or manganese. acs.orgnih.gov The choice of nickel salt, ligand, and reductant can significantly impact the reaction's efficiency and selectivity. For example, in the coupling of this compound with 1-bromo-3-phenylpropane, NiBr₂ was found to be a more effective catalyst than NiI₂, NiBr₂·glyme, or NiCl₂. nih.gov

Dual catalytic systems, employing both nickel and cobalt catalysts, have also been developed to broaden the scope of XEC reactions. semanticscholar.orgnih.gov In such systems, the nickel catalyst is proposed to activate the aryl halide, while the cobalt co-catalyst activates the alkyl halide. semanticscholar.orgnih.gov This allows for the sequential coupling of different electrophiles to a bromo(iodo)arene, as demonstrated by the reaction of 1-bromo-4-iodobenzene (B50087) with benzyl chloride followed by this compound. nih.gov

Mechanistic studies are crucial for understanding and optimizing XEC reactions. Several pathways have been proposed, and the operative mechanism can depend on the specific catalytic system and substrates. nih.gov

One proposed mechanism involves the initial oxidative addition of the aryl bromide to a low-valent nickel species. acs.orgchinesechemsoc.org In some systems, particularly those using zinc as a reductant, the resulting aryl-nickel intermediate can undergo transmetalation to form an arylzinc species. acs.org This arylzinc intermediate then participates in a subsequent cross-coupling with the second electrophile. acs.org Time-course analysis of the coupling between 2-chloropyridine (B119429) and this compound supports this pathway, where the formation of an arylzinc intermediate from this compound was observed. nih.govacs.org

Another possible mechanism involves sequential oxidative additions of both electrophiles to the nickel center, potentially leading to a Ni(IV) intermediate, followed by reductive elimination. nih.gov A radical chain mechanism has also been proposed, where an arylnickel(II) species reacts with an alkyl radical generated from the second electrophile. nih.gov

In electrochemical Ni-catalyzed homo-coupling of aryl halides, a side reaction in XEC, the formation of an unstable Ni(II)(Ar) intermediate via oxidative addition of the aryl bromide to a Ni(I) species is suggested. rsc.org Density Functional Theory (DFT) calculations have pointed towards a Ni(III)(Ar)/Ni(II)(Ar) ligand exchange pathway for the formation of a high-valence Ni(III)(Ar)₂ intermediate, which then undergoes reductive elimination to produce the biaryl product. rsc.org

Ligands and additives play a pivotal role in the success of nickel-catalyzed cross-coupling reactions by influencing the catalyst's stability, reactivity, and selectivity. chemrxiv.orgacs.org

In the XEC of 2-chloropyridine with this compound, a screening of nitrogen-based ligands revealed that sterically hindered ligands, such as 6,6′-dimethyl-2,2′-bipyridine and certain terpyridine derivatives, can improve the yield of the cross-coupled product. nih.govacs.org For the nickel-catalyzed addition of aryl bromides to aldehydes, the optimal ligand was found to depend on the electronic properties of the aryl bromide. While 4,4′-di-tert-butyl-2,2′-bipyridine was optimal for electron-rich 4-bromoanisole, it gave a low yield for the electron-poor this compound. In contrast, a tetramethyl PyBox derivative provided a much higher yield for the coupling of this compound. acs.org

Additives can also have a profound effect. In some Ni-catalyzed photoredox reactions, tert-butylamine (B42293) has been shown to act as a bifunctional additive, serving as both a ligand and a base. chemrxiv.orgacs.orguni-regensburg.de This simplifies the reaction conditions and can lead to high yields in C-O and C-N bond-forming reactions. chemrxiv.orgacs.orguni-regensburg.de In other systems, additives like FeBr₂ and NaI are used to achieve selective cross-coupling. acs.org

Table 3: Effect of Ligands on the Ni-Catalyzed Coupling of this compound

| Reaction Type | Coupling Partner | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Cross-Electrophile Coupling | 2-Chloropyridine | 6,6′-Dimethyl-2,2′-bipyridine (L4) | Increased yield | nih.govacs.org |

| Cross-Electrophile Coupling | 2-Chloropyridine | Terpyridine (tpy) ligand (L5) | Similar to bidentate ligands | nih.gov |

| Addition to Aldehyde | Benzaldehyde | 4,4′-Di-tert-butyl-2,2′-bipyridine (L4) | 17 | acs.org |

| Addition to Aldehyde | Benzaldehyde | Tetramethyl PyBox derivative (L11) | 70 | acs.org |

Nickel-Catalyzed Cross-Electrophile Coupling (XEC) of Aryl Bromides

C-S Cross-Coupling Reactions

The formation of carbon-sulfur bonds is essential for the synthesis of many pharmaceuticals and materials. Photoredox-mediated nickel-catalyzed cross-coupling has emerged as a powerful method for the C-S bond formation, and this compound is a suitable electrophile for these reactions. orgsyn.orgorgsyn.org

A procedure for the synthesis of ethyl 4-((3-ethoxy-3-oxopropyl)thio)benzoate involves the coupling of this compound with ethyl 3-mercaptopropionate. orgsyn.org This reaction is catalyzed by a nickel(II) bromide glyme complex in the presence of a photocatalyst, 4CzIPN, in N,N-dimethylacetamide (DMA). orgsyn.org The reaction conditions are generally tolerant of various functional groups, although free amines may not be compatible. orgsyn.org The steric hindrance on the electrophile is generally well-tolerated, though di-ortho-substituted electrophiles may be less effective. orgsyn.org The purity of the starting materials, particularly this compound, can influence the reaction kinetics. orgsyn.orgorgsyn.org

Table 4: C-S Cross-Coupling of this compound

| Thiol Coupling Partner | Catalyst System | Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl 3-mercaptopropionate | NiBr₂·glyme / 4CzIPN | DMA | Ethyl 4-((3-ethoxy-3-oxopropyl)thio)benzoate | orgsyn.org |

Compound List

Borylation Reactions for Organoboron Compounds

Organoboron compounds are exceptionally versatile intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. researchgate.netvt.edu A key precursor, ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, can be synthesized directly from this compound through borylation.

One effective method is a metal-free photochemical borylation. This reaction involves treating this compound with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a base such as N,N,N',N'-tetramethyldiaminomethane (TMDAM) and an additive like acetone. rsc.org The reaction mixture is irradiated, for example with a high-pressure mercury lamp, to afford the desired boronate ester in high yield. rsc.org

Table 3: Conditions for Metal-Free Photochemical Borylation of this compound. rsc.org

| Parameter | Condition |

| Aryl Halide | This compound (1.0 mmol) |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) (1.5 mmol) |

| Base | TMDAM (0.5 mmol) |

| Additive | Acetone |

| Solvent | Acetonitrile/Water |

| Light Source | 300 W high-pressure mercury lamp |

| Yield | 90% |

Transition-metal-catalyzed C-H borylation is another major strategy for accessing organoboron compounds. researchgate.net These methods, often employing iridium or copper catalysts, offer high regioselectivity. researchgate.netethernet.edu.et Once formed, the pinacol (B44631) boronate esters, such as ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, can be used directly in cross-coupling reactions or deprotected to the corresponding boronic acid (4-ethoxycarbonylphenylboronic acid). rsc.orgnus.edu.sgsigmaaldrich.com The deprotection can be achieved via a two-stage procedure that proceeds through an intermediate trifluoroborate salt, which is then hydrolyzed to the free boronic acid. nus.edu.sgnih.gov The development of efficient borylation methods is crucial, as it opens pathways to a vast array of functionalized molecules. vt.eduethernet.edu.etkyoto-u.ac.jp

Mechanistic Studies and Reaction Kinetics of Ethyl 4 Bromobenzoate Transformations

Investigation of Reaction Pathways in Cross-Coupling Reactions

The transformation of ethyl 4-bromobenzoate (B14158574) via cross-coupling reactions has been explored using different catalytic systems, each proceeding through distinct mechanistic pathways.

In palladium-catalyzed Negishi cross-coupling reactions, where ethyl 4-bromobenzoate reacts with organozinc reagents, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uni-muenchen.deresearchgate.net Kinetic studies suggest that the oxidative addition step is rate-determining and involves not only the palladium catalyst and the aryl halide but also the organozinc reagent. uni-muenchen.de An interesting observation in these systems is the potential for halogen exchange, where the presence of an aryl iodide can accelerate the conversion of the aryl bromide, like this compound. uni-muenchen.de

Nickel-catalyzed cross-electrophile coupling (XEC) presents alternative pathways. nih.gov For the coupling of this compound with heteroaryl chlorides, two distinct catalyst systems have been identified that likely follow different mechanisms. nih.govacs.org One system utilizes a sterically hindered terpyridine ligand on a nickel catalyst with zinc as a reductant, which promotes the in situ formation of an aryl-zinc intermediate that subsequently couples with the second electrophile. nih.gov A second system employs a bipyridine ligand and uses additives like FeBr₂ and NaI to balance the reactivity of the coupling partners for high cross-selectivity. nih.gov In other nickel-catalyzed systems, evidence for the involvement of alkyl radical intermediates has been found. acs.org

Photoredox catalysis offers another avenue for the transformation of this compound. In a C-N coupling reaction with pyrrolidine, a heterogeneous nickel single-atom catalyst on carbon nitride (NiSAC/CN) was used under visible light. nih.govrsc.org Mechanistic studies suggest a photoredox process involving a Ni(0)/Ni(II)/Ni(III)/Ni(I) catalytic cycle, where Ni(0) species play a crucial role. nih.govrsc.org

In Suzuki-Miyaura reactions, which couple this compound with boronic acids, the electronic properties of the substrate are significant. acs.org Being an electron-deficient substrate, this compound exhibits a faster reaction rate compared to electron-rich aryl bromides. acs.org

Time-Course Analysis of Reaction Intermediates

Time-course analysis has been instrumental in elucidating the sequence of events and identifying key intermediates in reactions involving this compound. A notable example is the Ni-catalyzed cross-electrophile coupling between 2-chloropyridine (B119429) and this compound. nih.gov

In this study, the reaction progress was monitored over time by quenching aliquots with iodine. nih.gov This technique converts organometallic intermediates such as arylzinc and arylnickel species into their corresponding aryl iodides, which can be quantified. nih.gov Specifically, any 2-pyridyl-NiX or -ZnX intermediates are converted to 2-iodopyridine, while Ar–NiX or –ZnX species (where Ar = p-CO₂Et-C₆H₄) are converted to ethyl 4-iodobenzoate. nih.gov

The time-course plot revealed the consumption of starting materials and the formation of both the desired cross-coupled product and homo-coupled byproducts. nih.gov This analysis demonstrated that the aryl bromide (this compound) is converted into an organozinc intermediate, which then participates in the coupling reaction. nih.gov Similarly, kinetic analysis of Negishi cross-coupling reactions has utilized time profiles to track the concentration of this compound and the corresponding products, providing data to determine reaction rates. uni-muenchen.de

Table 1: Time-Course Analysis of the Cross-Electrophile Coupling of 2-Chloropyridine (1a) and this compound (2b)

| Time (min) | Yield of Cross-Coupled Product (%) | Consumption of 1a (%) | Consumption of 2b (%) | Formation of 2b Dimer (%) |

|---|---|---|---|---|

| 15 | ~20 | ~25 | ~40 | ~10 |

| 30 | ~35 | ~40 | ~60 | ~15 |

| 60 | ~55 | ~60 | ~80 | ~18 |

| 120 | ~70 | ~75 | ~95 | ~20 |

| 240 | ~75 | ~80 | >95 | ~20 |

Data is estimated from the graphical representation in the source literature and is intended for illustrative purposes. nih.gov

Mechanistic Insights from In Situ Spectroscopic Techniques (e.g., EPR)

In situ spectroscopic methods provide real-time snapshots of a reaction, offering powerful insights into transient and highly reactive intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy has been particularly valuable for detecting radical species in transformations involving this compound precursors and derivatives.

In studies of an electrochemical Sandmeyer reaction, which converts an aryl amine precursor into this compound, in situ EPR spectroscopy was used to follow the reaction. pku.edu.cnrsc.org Due to the high reactivity and low concentration of the primary radical intermediates, they were not directly observable. pku.edu.cn To overcome this, N-benzylidene-tert-butylamine N-oxide (PBN) was employed as a spin-trap. PBN reacts with short-lived radicals to form more stable, EPR-detectable radical adducts. pku.edu.cnrsc.org When the diazonium salt precursor was electrolyzed, a rapid growth in the EPR signal was observed, confirming the swift reduction to an aryl radical which was then trapped by PBN. rsc.org

Quasi in situ EPR has also been applied to investigate the mechanism of a visible-light-promoted C–N coupling of this compound catalyzed by nickel single atoms on carbon nitride (NiSAC/CN). nih.govrsc.org These experiments, conducted at 150 K, provided evidence for the essential role of Ni(0) species in mediating the reaction cycle. nih.govrsc.org Other techniques, such as in situ NMR spectroscopy and electrospray ionization (ESI) mass spectrometry, have been used to identify and characterize intermediates formed during the Negishi cross-coupling of this compound, revealing the presence of novel heterobimetallic Pd–Zn complexes. uni-muenchen.de

Influence of Reaction Conditions on Yields and Selectivity

The outcome of chemical transformations involving this compound is highly dependent on the specific reaction conditions, including the choice of catalyst, ligands, additives, and temperature.

In Ni-catalyzed cross-electrophile couplings, the ligand plays a critical role. The use of a sterically hindered 6,6′-dimethyl-2,2′-bipyridine ligand was found to slightly increase the yield of the cross-coupled product compared to other bipyridine or phenanthroline ligands. nih.gov The development of two distinct sets of reaction conditions (A and B) highlights the influence of additives; one system relies on Zn metal as a reductant, while the other uses a combination of FeBr₂ and NaI to achieve high cross-selectivity. nih.gov

For Suzuki-Miyaura cross-coupling reactions, the base is a key parameter. A survey of different bases showed that an inorganic base like K₂CO₃ provided excellent yield, while others like NaHCO₃ and KOH gave moderate yields, and organic bases like NEt₃ were largely ineffective. rsc.org The purity of the starting material can also be a factor; trace impurities in this compound have been noted to slow down the kinetics of C(sp²)–S cross-coupling reactions. orgsyn.org

Temperature is another critical variable. In the basic hydrolysis of this compound, employing superheated conditions in a flow chemistry system can lead to significant acceleration of the reaction rate compared to batch reactions at atmospheric pressure. interchim.com In a palladium-catalyzed Negishi-type coupling in water, the addition of a simple salt like NaCl was found to increase the isolated yield of the product. nih.gov

Table 2: Effect of Reaction Conditions on Yields in this compound Couplings

| Reaction Type | Reactants | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Ni-catalyzed XEC | This compound + 2-Chloropyridine | NiBr₂/tBu-terpy, Zn | 75 |

| Suzuki-Miyaura | This compound + Vinylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DMSO, 80 °C | ~99 (fast conversion) |

| Negishi-type (in water) | This compound + Bromocyclohexane | Pd(amphos)₂Cl₂, Zn, TMEDA, PTS | 86 |

| Negishi-type (in water) | This compound + Bromocyclohexane | Same as above + NaCl | 90 |

Kinetic Studies of Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, a transformation that can be initiated chemically or enzymatically. Kinetic studies have quantified its stability under different hydrolytic conditions. nih.govresearchgate.net

The stability of this compound has been evaluated under basic (alkaline) conditions using lithium hydroxide (B78521) (LiOH) in a tetrahydrofuran (B95107) (THF) and water mixture at 37 °C. nih.govresearchgate.net The rate of hydrolysis is often expressed as a half-life (t₁/₂), which is the time required for half of the initial amount of the ester to be consumed.

In a comparative study, this compound was found to have a half-life of 12 minutes. nih.govresearchgate.net This is shorter than the half-life of its unsubstituted analog, ethyl benzoate (B1203000) (t₁/₂ = 14 minutes), indicating lower hydrolytic stability. nih.gov The increased rate of hydrolysis is attributed to the electron-withdrawing effect of the bromine atom at the para position, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. nih.gov

The biotransformation of this compound is primarily mediated by carboxylesterases (CES), a class of enzymes that catalyze the hydrolysis of ester bonds. nih.govresearchgate.net The kinetic stability of this compound has been assessed in vitro using rat plasma and rat liver microsomes, both of which are rich in carboxylesterases. nih.govresearchgate.net

The hydrolysis was rapid in both biological matrices, with a measured half-life of 12 minutes in rat plasma and 10 minutes in rat liver microsomes. nih.govresearchgate.net The involvement of carboxylesterases was confirmed in related esters through enzymatic inhibition studies using bis(p-nitrophenyl)phosphate, a selective inhibitor of CES, which significantly reduced the rate of hydrolysis. nih.gov Further research has identified specific esterases, such as LAE4 from a metagenomic study, that exhibit hydrolytic activity towards the closely related mthis compound, demonstrating the broad capability of these enzymes to process such substrates. asm.orgscispace.com

Table 3: Comparative Hydrolytic Stability (Half-life, t₁/₂) of this compound and Related Esters

| Compound | Alkaline Hydrolysis t₁/₂ (min) | Rat Plasma Hydrolysis t₁/₂ (min) | Rat Liver Microsome Hydrolysis t₁/₂ (min) |

|---|---|---|---|

| Ethyl benzoate | 14 | 17 | 12 |

| Ethyl 2-bromobenzoate | 15 | 10 | N.D. |

| Ethyl 3-bromobenzoate | 25 | 11 | 12 |

| This compound | 12 | 12 | 10 |

Data from a comparative study. N.D. = Not Determined. nih.govresearchgate.net

Compound Reference Table

Advanced Characterization Techniques in Research on Ethyl 4 Bromobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Ethyl 4-bromobenzoate (B14158574). It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the identity and structure of Ethyl 4-bromobenzoate. The spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). rsc.org

In the ¹H NMR spectrum, the aromatic protons appear as two distinct doublets, a characteristic AA'BB' pattern for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing ester group are deshielded and resonate further downfield compared to the protons ortho to the bromine atom. The ethyl group protons present as a quartet for the methylene (B1212753) (-CH₂) group, split by the adjacent methyl (-CH₃) group, and a triplet for the terminal methyl group, split by the methylene protons. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. The four aromatic carbons show four distinct signals due to the substitution pattern. The carbons of the ethyl group also have characteristic chemical shifts. rsc.org

A representative analysis of the NMR data for this compound in CDCl₃ is detailed below. rsc.orgchegg.com

¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| ~7.86 | Doublet (d) | 8.6 | 2H | Aromatic protons ortho to -COOEt |

| ~7.52 | Doublet (d) | 8.4 | 2H | Aromatic protons ortho to -Br |

| ~4.32 | Quartet (q) | 7.1 | 2H | -OCH₂CH₃ |

| ~1.35 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |

Data recorded on a 200 MHz spectrometer in CDCl₃. rsc.org

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.6 | C=O (Ester carbonyl) |

| 131.4 | Aromatic C-H |

| 130.9 | Aromatic C-H |

| 129.2 | Aromatic C-Br |

| 127.7 | Aromatic C-COOEt |

| 61.0 | -OCH₂CH₃ |

| 14.1 | -OCH₂CH₃ |

Data recorded on a 50 MHz spectrometer in CDCl₃. rsc.org

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of chemical substances with high precision and accuracy, often without the need for an identical reference standard of the analyte. The principle of qNMR relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal. usp.org

For the purity determination of this compound, a ¹H qNMR experiment can be performed. This involves dissolving a precisely weighed amount of the sample and a certified internal standard of known purity in an appropriate deuterated solvent. The internal standard must have at least one resonance signal that is well-resolved from the signals of the analyte. By comparing the integral of a specific, well-defined proton signal of this compound (e.g., the methylene quartet) with the integral of a known proton signal from the internal standard, the absolute purity of the sample can be calculated. usp.orgmestrelab.com This methodology is recognized in several official standards and provides metrologically traceable results. usp.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis, offering higher signal-to-noise ratios and faster acquisition times compared to older dispersive instruments. specac.com For a liquid sample like this compound, the spectrum can be conveniently measured using Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a high-refractive-index crystal (like ZnSe or Ge). unige.ch

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. chegg.com The most prominent feature is the strong absorption from the carbonyl (C=O) stretch of the ester group. Other key vibrations include the C-O stretching of the ester, C-H stretching from the aromatic and aliphatic parts, and C=C stretching within the aromatic ring. The C-Br stretching vibration is also present but typically appears in the far-infrared region and may be less conspicuous.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2980 | C-H Stretch | Aliphatic (Ethyl group) |

| ~1720-1750 | C=O Stretch | Ester |

| ~1590-1600 | C=C Stretch | Aromatic Ring |

| ~1270-1300 | C-O Stretch | Ester (Aryl-O) |

| ~1100-1130 | C-O Stretch | Ester (Alkyl-O) |

| ~1010-1070 | In-plane C-H Bend | Aromatic |

| ~700-850 | Out-of-plane C-H Bend | 1,4-disubstituted Aromatic |

Vapor phase IR spectroscopy involves analyzing the sample in the gaseous state. This technique can be applied to volatile compounds like this compound. Spectra obtained in the gas phase differ from those in the condensed phase (liquid or solid) because intermolecular interactions are minimized. This results in sharper absorption bands and the appearance of rotational fine structure, which can provide more detailed structural information. For related compounds such as Ethyl 4-aminobenzoate, vapor phase IR is a documented analytical technique. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns. nist.gov

For this compound, electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum shows a molecular ion peak (M⁺˙) which confirms the molecular weight of the compound (229.07 g/mol ). nist.gov A key feature of the spectrum is the presence of two molecular ion peaks of nearly equal intensity at m/z 228 and 230. This characteristic M and M+2 isotopic pattern is definitive proof of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. chegg.comnist.gov

Under electron ionization, the molecular ion undergoes fragmentation, breaking into smaller, stable charged fragments. Analyzing these fragments helps to piece together the molecule's structure.

Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Ion Structure | Fragment Lost |

|---|---|---|

| 228/230 | [BrC₆H₄COOCH₂CH₃]⁺˙ | (Molecular Ion, M⁺˙) |

| 200/202 | [BrC₆H₄COO]⁺ | ˙CH₂CH₃ (Ethyl radical) |

| 183/185 | [BrC₆H₄CO]⁺ | ˙OCH₂CH₃ (Ethoxy radical) |

| 155/157 | [BrC₆H₄]⁺ | CO (Carbon monoxide) |

| 76 | [C₆H₄]⁺ | Br (Bromine radical) |

Data obtained from the NIST Mass Spectrometry Data Center. chegg.comnist.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for separating it from reaction mixtures. This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. libretexts.org

In the analysis of this compound and related compounds, reversed-phase HPLC is commonly employed. nih.govrsc.org In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and water. nih.govrsc.org The purity of this compound can be precisely quantified, with commercial suppliers often guaranteeing a purity of over 98.0% as determined by GC or HPLC.

Research findings have detailed specific HPLC methods for monitoring reactions involving this compound. For instance, in a study facilitating C-N coupling reactions, analytical HPLC was used to determine reaction yield and monitor concentration profiles. rsc.org The conditions used in such analyses provide a clear example of the practical application of this technique.

Table 1: Example of HPLC Parameters for Analysis of a Reaction Mixture Containing this compound

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (150 mm × 4.6 mm, 5 µm particle size) rsc.org |

| Mobile Phase | A: 90:10 (v/v) water/acetonitrile + 0.1% TFA B: Acetonitrile + 0.1% TFA rsc.org | | Gradient | Linear increase from 30% to 100% B over 10 minutes rsc.org | | Flow Rate | 1.5 mL/min rsc.org | | Detection | UV-Vis rsc.org | | Temperature | 37 °C rsc.org |

Furthermore, HPLC is crucial in studying the hydrolytic stability of benzoate (B1203000) esters, including this compound. In one study, the enzymatic hydrolysis by rat liver microsomes was monitored by analyzing the decrease in the ester concentration over time using HPLC. nih.gov Such studies are vital for understanding the metabolic fate of ester-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. cdnsciencepub.com

GC-MS is frequently used to confirm the purity of this compound and to identify and quantify components in a reaction mixture. For example, it can be used to monitor the conversion of this compound in chemical reactions. amazonaws.com The analysis of halogenated benzene derivatives is a common application of GC-MS, where the technique's sensitivity and specificity are highly valuable. justobjects.nliaea.org

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern. The presence of a bromine atom is readily identified by the characteristic isotopic pattern (approximately equal abundance of 79Br and 81Br isotopes), resulting in M+ and M+2 peaks of similar intensity. nist.gov

Table 2: Key Mass Spectrometry Data for this compound

| Feature | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₂ nist.gov |

| Molecular Weight | 229.07 g/mol nih.gov |

| Major Mass Spectral Peaks (m/z) | Data available in spectral databases such as the NIST WebBook nist.gov |

The general parameters for a GC-MS analysis would involve setting an appropriate temperature program for the GC oven to ensure separation, selecting a suitable capillary column (often with a non-polar or mid-polarity stationary phase like 5% diphenyl/95% dimethyl polysiloxane), and operating the mass spectrometer in electron ionization (EI) mode. cdnsciencepub.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in organic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine their purity. umass.edu The principle relies on the differential migration of compounds up a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, as a solvent mixture (the mobile phase) moves up the plate via capillary action. wisc.edu